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11-Oxomogroside IVA -

11-Oxomogroside IVA

Catalog Number: EVT-13532885
CAS Number:
Molecular Formula: C54H90O24
Molecular Weight: 1123.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

11-Oxomogroside IVA is a natural compound derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit. This compound is part of a larger family of mogrosides, which are triterpenoid glycosides renowned for their intense sweetness and potential health benefits. The classification of 11-oxomogroside IVA places it within the category of mogrosides, specifically noted for its unique structural characteristics and biological activities.

Source and Classification

11-Oxomogroside IVA is primarily found in the dried fruit of Siraitia grosvenorii, which is native to southern China and has been used in traditional medicine for centuries. The classification of this compound can be detailed as follows:

  • Chemical Family: Triterpenoid glycosides
  • Source Plant: Siraitia grosvenorii
  • Functional Group: Contains a ketone functional group at the 11th position, distinguishing it from other mogrosides.
Synthesis Analysis

The synthesis of 11-oxomogroside IVA can be approached through several methods, including enzymatic transformations and chemical synthesis.

  • Enzymatic Synthesis: This method typically involves the use of specific enzymes to catalyze the conversion of precursor compounds into 11-oxomogroside IVA. For instance, hydroxylation reactions can be facilitated by enzymes such as cytochrome P450s, which introduce hydroxyl groups at specific positions on the molecular backbone.
  • Chemical Synthesis: Traditional organic synthesis may involve multi-step reactions starting from simpler triterpenoid structures. Key reactions may include oxidation processes to introduce the ketone group at the 11th carbon.
Molecular Structure Analysis

The molecular structure of 11-oxomogroside IVA is characterized by its complex arrangement of carbon atoms, hydroxyl groups, and a ketone functional group.

  • Molecular Formula: C₃₁H₄₈O₁₄
  • Molecular Weight: Approximately 640.7 g/mol
  • Structural Features:
    • A triterpenoid backbone.
    • Multiple hydroxyl groups contributing to its solubility and sweetness.
    • A ketone group at position 11, which plays a crucial role in its biological activity.
Chemical Reactions Analysis

11-Oxomogroside IVA participates in various chemical reactions that are significant for its functionality:

  • Hydroxylation: The introduction of hydroxyl groups can enhance its sweetness and alter its solubility.
  • Glycosylation: The addition of sugar moieties can modify its pharmacokinetic properties.

These reactions are often facilitated by enzymatic pathways or through chemical reagents under controlled conditions.

Mechanism of Action

The mechanism of action for 11-oxomogroside IVA involves several pathways:

  1. Antioxidant Activity: It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
  2. Neuroprotective Effects: Studies indicate that this compound may inhibit neuron damage by promoting neurite outgrowth, particularly in conditions induced by neurotoxins like dextromethorphan malate .
  3. Inhibition of Viral Activity: Preliminary research suggests that 11-oxomogroside IVA exhibits inhibitory effects against the Epstein-Barr virus early antigen, indicating potential antiviral properties .
Physical and Chemical Properties Analysis

The physical and chemical properties of 11-oxomogroside IVA are essential for understanding its behavior in various applications:

  • Appearance: Typically found as a white to off-white powder.
  • Solubility: Soluble in water and alcohol, making it suitable for various formulations.
  • Stability: Stable under acidic conditions but may degrade under prolonged exposure to heat or alkaline environments.

Relevant data indicates that its stability and solubility profile make it an attractive candidate for use in food products and supplements.

Applications

The applications of 11-oxomogroside IVA span several fields:

Introduction to 11-Oxomogroside IVA in the Context of Siraitia grosvenorii Phytochemistry

Taxonomic and Botanical Origins of Siraitia grosvenorii as a Source of Mogrosides

Siraitia grosvenorii (Swingle) C. Jeffrey, commonly known as luo han guo or monk fruit, is a perennial vine endemic to the mountainous regions of southern China, particularly Guangxi, Guizhou, and Hunan provinces [4] [10]. This species belongs to the Cucurbitaceae family and thrives at elevations of 200–800 meters with high humidity, mist coverage, and well-drained soils [10]. The plant exhibits a dioecious reproductive system, with male and female flowers requiring specialized pollination due to sticky pollen unsuited for wind or insect dispersal [10]. Its spherical or oblong fruits (6–11 cm long; 4–8 cm diameter) undergo a distinct maturation process over 85–90 days post-pollination, transitioning from green-brown to yellow-brown and developing a brittle pericarp when dried [4] [7].

S. grosvenorii has been cultivated for over 200 years in China, with Guangxi Province producing >70% of the global supply [4] [7]. The fruit's economic value derives from mogrosides—cucurbitane-type triterpenoid glycosides that accumulate predominantly during late maturation (70–85 days post-pollination). Histological studies reveal dense multicellular uniseriate trichomes on leaf surfaces and a trilocular ovary structure housing seeds [10], adaptations linked to secondary metabolite production.

Table 1: Botanical Characteristics of Siraitia grosvenorii

Plant PartMorphological FeaturesEcological Significance
FruitSpherical/oblong (6–11 cm length; 4–8 cm diameter); yellow-brown surface with glandular scales; brittle dry pericarpProtective tissue for mogroside accumulation; color signals maturation stage
LeafOvate-cordate (12–23 cm length); dense ventral trichomes (higher density in males)Trichomes may protect against herbivory and regulate transpiration
FlowerDioecious; short-lived; sticky pollen; trilocular ovary with 2 ovules per loculePrevents self-pollination; requires manual intervention for fruit set
SeedPale yellow, broadly ovate (15–18 mm length); radial striae and furrowsPhysical dormancy mechanisms; slow germination (12–31 days)

Classification of Cucurbitane-Type Triterpenoids and Structural Differentiation of 11-Oxomogroside IVA

Cucurbitane triterpenoids constitute >131 identified compounds in S. grosvenorii, characterized by a tetracyclic 10α-cucurbit-5-ene skeleton with varying hydroxylation and glycosylation patterns [1] [7]. Mogrosides are classified into five categories based on functional group modifications:

  • Group I: 11α-hydroxy derivatives (e.g., mogroside V)
  • Group II: 11-oxo derivatives (e.g., 11-oxomogroside IVA)
  • Group III: 7-carbonyl derivatives
  • Group IV: 25-dehydroxy derivatives
  • Group V: 11β-hydroxy derivatives [7]

11-Oxomogroside IVA (C₅₄H₉₀O₂₄; MW 1123.3 g/mol) belongs to Group II, distinguished by a ketone group at C-11 instead of the typical hydroxyl moiety [1] [8]. This oxidation confers unique biochemical properties, including altered solubility and bioactivity. The compound features a mogrol aglycone core with four glycosyl units: two β-D-glucosyl residues at C-3 and C-24 positions, and additional branched glucose moieties forming β-(1→6) linkages [5].

Table 2: Structural Features of 11-Oxomogroside IVA vs. Key Mogrosides

CompoundC-11 Functional GroupGlycosylation PatternMolecular FormulaSweetness Profile
11-Oxomogroside IVAKetone (oxo)Tetra-glycoside (4 glucose units)C₅₄H₉₀O₂₄Bitter
Mogroside Vα-HydroxylPenta-glycoside (5 glucose units)C₆₀H₁₀₂O₂₉425× sucrose
Siamenoside Iα-HydroxylHexa-glycoside (6 glucose units)C₆₆H₁₁₂O₃₄563× sucrose
Mogroside IIIEβ-HydroxylTri-glycoside (3 glucose units)C₄₂H₇₂O₁₄Tasteless/bitter

The C-11 ketone critically influences taste perception. While mogrosides with 11α-hydroxyl groups and ≥4 glucose units (e.g., mogroside V, siamenoside I) exhibit intense sweetness, 11-oxidized derivatives like 11-oxomogroside IVA are characteristically bitter due to conformational changes in taste receptor interactions [7]. Biosynthetically, 11-oxomogrosides arise via cytochrome P450-mediated oxidation of mogrol precursors during fruit maturation [5] [7].

Table 3: Glycosylation Enzymes in Mogroside Biosynthesis

EnzymeReaction TypeSubstrate SpecificityCatalytic EfficiencyRole in Pathway
UGT74AC1 (engineered)Primary glycosylationMogrol C-3/C-24 hydroxyls104× wild-type (after mutagenesis)Converts mogrol → mogroside IIE
UGT94-289-3Branched glycosylationMogroside IIE/IIIE0.021 mU/mg (wild-type); 12.42 mU/mg (optimized)Adds β-(1→6) glucose to C-24 chain
UGTMS1Branched glycosylationMogroside IIE74–400× improved efficiency via engineeringSynthesizes mogroside IIIA → IVA

Historical Context of Mogroside Discovery and the Emergence of Oxidized Derivatives

The phytochemistry of S. grosvenorii was first systematically investigated in the 20th century:

  • 1938: Groff and Cheung documented traditional uses in unpublished manuscripts, noting its application in "cooling drinks" for fever and inflammation [4].
  • 1975: C.H. Lee isolated crude mogrosides, marking the initial scientific recognition of sweet principles [6].
  • 1983: Takemoto's group identified mogrosides IV, V, and VI, establishing the cucurbitane backbone [1] [6].

Oxidized derivatives like 11-oxomogroside IVA emerged later through advanced chromatographic techniques. In 2011, Chaturvedula and Prakash reported complete ¹H/¹³C NMR assignments for six purified mogrosides—including 11-oxomogroside V—using 2D-COSY, HSQC, HMBC, and NOESY spectroscopy [1]. This enabled precise structural differentiation of C-11 variants, revealing that 11-oxidation occurs naturally during late fruit maturation (70–85 days post-pollination) and correlates with environmental stressors [7] [10].

Contemporary research focuses on enzymatic and microbial biotransformation to produce oxidized mogrosides. Ganoderma lucidum mycelium efficiently converts mogroside V to 11-oxo derivatives via β-glucosidase-mediated deglycosylation [3], while engineered glycosyltransferases (e.g., UGT94-289-3 mutants) enable regiospecific synthesis of oxidized analogs [5]. These advances address the low natural abundance (<0.1% dry weight) of 11-oxomogroside IVA in fruits [8].

Table 4: Milestones in Mogroside Research

YearDiscovery/AdvancementKey Researchers/MethodsSignificance
1938First ethnobotanical documentationGroff & Cheung (unpublished manuscript)Described traditional uses for fever/inflammation
1975Crude mogroside extractionC.H. Lee (solvent extraction)Identified sweet principles
1983Structural elucidation of mogrosides IV/V/VITakemoto et al. (chromatography)Established cucurbitane backbone
2011Complete NMR assignments for oxidized mogrosidesChaturvedula & Prakash (2D-NMR)Differentiated 11-oxo derivatives
2022Enzyme engineering for mogroside synthesisLi et al. (UGT mutants)Achieved 91–99% yield of mogroside V analogs

Properties

Product Name

11-Oxomogroside IVA

IUPAC Name

(3S,8R,9R,10R,13R,14S,17R)-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one

Molecular Formula

C54H90O24

Molecular Weight

1123.3 g/mol

InChI

InChI=1S/C54H90O24/c1-22(9-13-33(51(4,5)70)78-49-45(69)41(65)37(61)29(76-49)21-72-47-43(67)39(63)35(59)27(19-56)74-47)23-15-16-52(6)30-12-10-24-25(54(30,8)31(57)17-53(23,52)7)11-14-32(50(24,2)3)77-48-44(68)40(64)36(60)28(75-48)20-71-46-42(66)38(62)34(58)26(18-55)73-46/h10,22-23,25-30,32-49,55-56,58-70H,9,11-21H2,1-8H3/t22-,23-,25-,26-,27-,28-,29-,30-,32+,33-,34-,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45-,46-,47-,48+,49+,52+,53-,54+/m1/s1

InChI Key

KKXXOFXOLSCTDL-SWNJDNQZSA-N

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(=O)C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)C)C

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(CC(=O)[C@@]5([C@@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C)C)C

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